![molecular formula C12H11FO B12624721 (1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 921199-67-9](/img/structure/B12624721.png)
(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-4'-氟-1,6-二氢[1,1'-联苯]-3(2H)-酮是一种有机化合物,其特征在于联苯结构上存在一个氟原子。
准备方法
合成路线和反应条件: (1R)-4'-氟-1,6-二氢[1,1'-联苯]-3(2H)-酮的合成通常涉及以下步骤:
联苯核的形成: 联苯核可以通过铃木-宫浦偶联反应合成,其中硼酸衍生物在钯催化剂的存在下与卤代芳烃反应。
引入氟原子: 氟原子的引入通过亲电氟化进行,使用Selectfluor或N-氟苯磺酰亚胺(NFSI)等试剂。
还原和环化: 最后一步涉及还原和环化以形成二氢联苯结构。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器,高通量筛选催化剂优化,以及先进的纯化技术,例如高效液相色谱 (HPLC)。
反应类型:
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或三氧化铬等试剂,导致形成醌类或其他氧化衍生物。
还原: 还原反应可以使用氢化催化剂(例如钯碳 (Pd/C) 或硼氢化钠)进行,导致形成完全还原的联苯衍生物。
取代: 可以在适当条件下使用卤素或硝基等试剂进行亲电芳香取代反应,其中氟原子可以被其他取代基取代。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬和其他强氧化剂。
还原: 钯碳 (Pd/C)、硼氢化钠和其他还原剂。
取代: 卤素、硝基和其他亲电试剂在酸性或碱性条件下。
主要形成的产品:
氧化: 醌类和其他氧化联苯衍生物。
还原: 完全还原的联苯衍生物。
取代: 根据所用亲电试剂的不同,各种取代联苯化合物。
化学:
催化: 该化合物可用作催化反应中的配体,提高各种转化的效率和选择性。
材料科学: 它可以被掺入聚合物和其他材料中,赋予其独特的特性,例如提高热稳定性和电子导电性。
生物学和医学:
药物开发: 该化合物的独特结构使其成为药物开发的潜在候选者,特别是在设计特定酶或受体的抑制剂方面。
生物探针: 它可以用作生物学研究中的探针,以研究特定蛋白质或途径的功能。
工业:
化工制造: 该化合物可用作更复杂分子的合成中间体,促进药物、农药和其他精细化学品的生产。
作用机制
(1R)-4'-氟-1,6-二氢[1,1'-联苯]-3(2H)-酮的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。氟原子可以增强该化合物与这些靶标的结合亲和力和选择性,导致生物途径的调节。所涉及的确切途径取决于化合物的具体应用和靶标。
类似化合物:
4'-氟-1,1'-联苯: 缺乏二氢和酮官能团,使其在某些应用中不那么通用。
1,6-二氢[1,1'-联苯]-3(2H)-酮: 缺乏氟原子,这会降低其在生物应用中的结合亲和力和选择性。
4'-氯-1,6-二氢[1,1'-联苯]-3(2H)-酮: 类似的结构,但使用氯原子代替氟原子,导致不同的化学和生物特性。
独特性: (1R)-4'-氟-1,6-二氢[1,1'-联苯]-3(2H)-酮由于氟原子的存在而独一无二,它赋予了独特的电子性质并增强了其在各个领域的潜在应用。二氢和酮官能团的组合进一步增加了其通用性和反应性。
相似化合物的比较
4’-Fluoro-1,1’-biphenyl: Lacks the dihydro and ketone functionalities, making it less versatile in certain applications.
1,6-Dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the fluorine atom, which can reduce its binding affinity and selectivity in biological applications.
4’-Chloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential applications in various fields. The combination of the dihydro and ketone functionalities further adds to its versatility and reactivity.
属性
CAS 编号 |
921199-67-9 |
|---|---|
分子式 |
C12H11FO |
分子量 |
190.21 g/mol |
IUPAC 名称 |
(5R)-5-(4-fluorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1,3-7,10H,2,8H2/t10-/m1/s1 |
InChI 键 |
QHQPOMBUYUPFFU-SNVBAGLBSA-N |
手性 SMILES |
C1C=CC(=O)C[C@@H]1C2=CC=C(C=C2)F |
规范 SMILES |
C1C=CC(=O)CC1C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



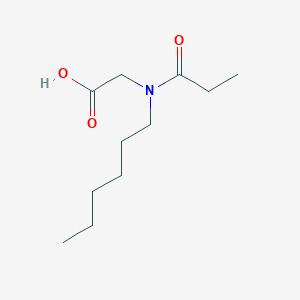
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)

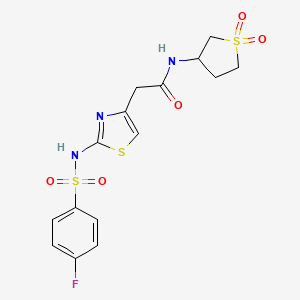

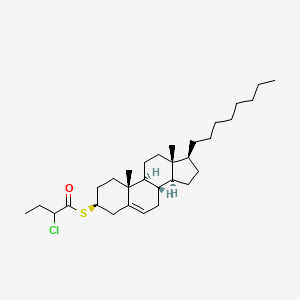
![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)

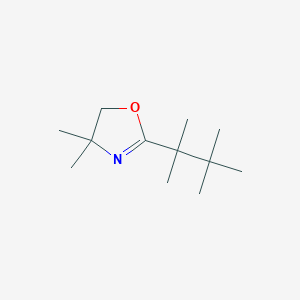
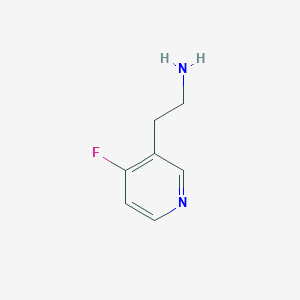
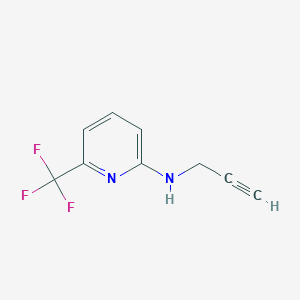
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
